molecular formula C10H11N3O B2892545 (R)-(5-Methyl-4,5-dihydro-1H-pyrazol-1-YL)(pyridin-3-YL)methanone CAS No. 130775-79-0

(R)-(5-Methyl-4,5-dihydro-1H-pyrazol-1-YL)(pyridin-3-YL)methanone

Cat. No. B2892545
CAS RN: 130775-79-0
M. Wt: 189.218
InChI Key: KKMMIKKVFRCZBO-MRVPVSSYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

The synthesis of heterocyclic compounds has gained extensive attention in recent years . For instance, novel pyrrolo [2,3-d]pyrimidine-based analogues were designed, synthesized, and evaluated for their ability to inhibit the α-amylase enzyme in order to treat diabetes .


Molecular Structure Analysis

The molecular structure of these compounds is confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are often determined using techniques such as ATR-FTIR, 1 H-NMR, and 13 C-NMR .

Scientific Research Applications

Antimicrobial Activity

Compounds related to (R)-(5-Methyl-4,5-dihydro-1H-pyrazol-1-YL)(pyridin-3-YL)methanone have shown significant antimicrobial activity. A study by Kumar et al. (2012) synthesized a series of related compounds, which demonstrated good antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole. Particularly, compounds containing methoxy groups exhibited high antimicrobial activity.

Anticancer and Antimicrobial Agents

A molecular docking study of new 1,3-oxazole clubbed pyridyl-pyrazolines, including compounds similar to the one , was conducted by Katariya et al. (2021). This study revealed the compound's potential as anticancer and antimicrobial agents, with one of the compounds showing the highest potency in anticancer activity.

Antibacterial and Antioxidant Activities

Another study by Lynda (2021) synthesized derivatives containing pyrazole moieties and screened their antibacterial activity against both Gram-positive and Gram-negative bacteria. The compounds displayed moderate activity and moderate antioxidant activities.

Synthesis and Crystal Structure

The synthesis and crystal structure of closely related compounds were explored by Cao et al. (2010). They synthesized and characterized a compound, providing insights into its molecular structure and potential applications.

Antimicrobial and Antimycobacterial Activity

R.V.Sidhaye et al. (2011) investigated nicotinic acid hydrazide derivatives, which are structurally related to the compound . These derivatives displayed antimycobacterial activity, expanding the potential applications of these compounds in medicinal chemistry.

Mechanism of Action

The mechanism of action of these compounds often involves inhibiting protein kinases that are considered as essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Safety and Hazards

Safety data sheets provide information on the hazards of these compounds. For instance, they can be classified as flammable liquids, and can cause acute toxicity if swallowed, inhaled, or in contact with skin .

Future Directions

The development of new drugs that overcome antimicrobial resistance (AMR) problems is necessary . Heterocyclic compounds that contain nuclei give high chemotherapeutic values and act as a remedy for the development of novel drugs .

properties

IUPAC Name

[(3R)-3-methyl-3,4-dihydropyrazol-2-yl]-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-8-4-6-12-13(8)10(14)9-3-2-5-11-7-9/h2-3,5-8H,4H2,1H3/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKMMIKKVFRCZBO-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC=NN1C(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC=NN1C(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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